molecular formula C17H16N2O3 B5416637 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide

2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide

Cat. No. B5416637
M. Wt: 296.32 g/mol
InChI Key: KXBOLEVDGASJMO-RAXLEYEMSA-N
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Description

2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide, also known as MMNPA, is an organic compound that belongs to the class of acrylamides. MMNPA has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the body. This binding leads to a cascade of biochemical and physiological events that result in the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, as well as the ability to reduce fever. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide for lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple chemical reactions, making it readily available for scientific research. Additionally, this compound has been shown to have a wide range of applications in various fields, making it a versatile compound for scientific research.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, the effects of this compound can vary depending on the species and strain of animal used in experiments, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide. One direction is to further explore the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Another direction is to investigate the potential applications of this compound in materials science, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to determine the safety and toxicity of this compound, which could have implications for its potential use in medicine.

Synthesis Methods

2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide can be synthesized by the reaction of 2-methyl-4-nitroaniline with phenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain this compound. This method of synthesis has been widely used in the preparation of this compound for scientific research purposes.

Scientific Research Applications

2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In biochemistry, this compound has been used as a probe to study the binding properties of proteins and enzymes. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

(Z)-2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-11-15(19(21)22)8-9-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBOLEVDGASJMO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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